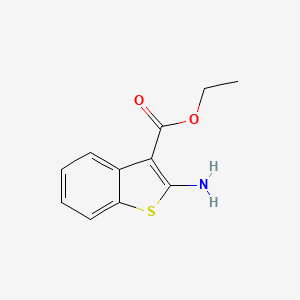

Ethyl 2-amino-1-benzothiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNASJEQIJMDBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351399 | |

| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-95-7 | |

| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Amino-1-Benzothiophene-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Amino-1-Benzothiophene-3-Carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a two-step process: the initial formation of a tetrahydrobenzothiophene derivative via the Gewald reaction, followed by an aromatization step to yield the final product.

Core Synthesis Pathway

The most prevalent and efficient method for synthesizing the benzothiophene core of the target molecule is the Gewald reaction, a one-pot multicomponent reaction. This is followed by a dehydrogenation (aromatization) step to form the final aromatic product.

Step 1: Gewald Reaction for Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes. In this specific application, cyclohexanone, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a basic catalyst, such as morpholine, to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1][2]

Reaction Mechanism:

The mechanism of the Gewald reaction is well-established and proceeds through several key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The base (e.g., morpholine) deprotonates the α-carbon of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the cyanoester.

-

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring system.

Caption: The Gewald reaction mechanism for the synthesis of the tetrahydrobenzothiophene intermediate.

Experimental Protocol:

A typical experimental procedure for the Gewald reaction is as follows:[1]

| Reagent/Solvent | Molar Equivalent/Volume |

| Cyclohexanone | 1.0 eq |

| Ethyl Cyanoacetate | 1.0 eq |

| Elemental Sulfur | 1.0 eq |

| Morpholine | 1.0 eq |

| Methanol | Solvent |

Procedure:

-

To a stirred mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol, morpholine (1.0 eq) is added dropwise at room temperature.

-

The reaction mixture is then heated to 45-50 °C and stirred for several hours.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70-85% | [1] |

| Melting Point | 118-119 °C | [1] |

Step 2: Aromatization of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The second crucial step is the dehydrogenation (aromatization) of the tetrahydrobenzothiophene intermediate to yield the final product, this compound. This can be achieved using various oxidizing agents.

Aromatization Mechanism:

The mechanism of aromatization typically involves the removal of two molecules of hydrogen from the saturated portion of the tetrahydrobenzothiophene ring. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation. The reaction proceeds via a hydride abstraction mechanism.

Caption: General workflow for the aromatization of the tetrahydrobenzothiophene intermediate.

Experimental Protocol (General):

| Reagent/Solvent | Molar Equivalent/Volume |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.0 eq |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2.0-2.2 eq |

| Dioxane or Toluene | Solvent |

Procedure:

-

The starting tetrahydrobenzothiophene derivative is dissolved in a suitable solvent such as dioxane or toluene.

-

DDQ is added portion-wise to the solution at room temperature or with gentle heating.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered to remove the hydroquinone byproduct.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Alternative Synthetic Approaches

While the two-step Gewald-aromatization sequence is the most common, other methods for the synthesis of the benzothiophene core exist, though they are less frequently employed for this specific target molecule. These can include:

-

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. While versatile, its application to produce 2-aminobenzothiophenes is less direct.

-

Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods can be used to construct the thiophene ring, but are often more complex and may require specialized starting materials.[3][4][5]

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Gewald reaction to form the tetrahydrobenzothiophene precursor, followed by a dehydrogenation step to yield the final aromatic product. This approach offers high yields and utilizes readily available starting materials, making it a robust and scalable method for the production of this important pharmaceutical intermediate. Further optimization of the aromatization step, including screening of different oxidizing agents and reaction conditions, could lead to even more efficient synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. heteroletters.org [heteroletters.org]

- 3. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of Ethyl 2-amino-1-benzothiophene-3-carboxylate

An In-depth Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate

Topic: Physical and Chemical Properties of this compound Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It details the molecule's core physical and chemical properties, outlines common experimental protocols for its synthesis and characterization, and presents logical workflows for its handling and analysis.

Core Properties and Identifiers

This compound is a solid organic compound.[1] Its core structure consists of a fused benzene and thiophene ring system, forming the benzothiophene scaffold. This scaffold is prevalent in numerous biologically active compounds.[2][3] The molecule is further functionalized with an amino group at the 2-position and an ethyl carboxylate group at the 3-position, which are key sites for further chemical modification.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 7311-95-7 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO₂S | [4][5] |

| Molecular Weight | 221.28 g/mol | [1][4] |

| Monoisotopic Mass | 221.05104977 Da | [4][5] |

| Appearance | Solid | [1] |

| Melting Point | 108.6 °C | [1] |

| Boiling Point | >290 °C (decomposition) | [1] |

| Topological Polar Surface Area | 80.6 Ų | [4][5] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. While a complete dataset for this specific molecule is not publicly aggregated, the expected spectral characteristics can be inferred from closely related 2-aminothiophene-3-carboxylate derivatives.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals for aromatic protons (benzo group), NH₂ protons (broad singlet), and ethyl ester protons (quartet and triplet). |

| ¹³C NMR | Signals for aromatic carbons, thiophene ring carbons, carbonyl carbon (C=O), and ethyl ester carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine, ~3400-3300 cm⁻¹), C=O stretching (ester, ~1700-1650 cm⁻¹), and C=C stretching (aromatic, ~1600-1450 cm⁻¹).[6] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the compound's molecular weight. |

| HPLC Assay | ≥96.0% purity.[1] |

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of 2-aminothiophenes is commonly achieved through the Gewald three-component reaction.[7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyano ester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][8]

General Protocol:

-

Preparation: To a suitable reaction vessel, add the appropriate ketone precursor, ethyl cyanoacetate, and elemental sulfur in equimolar amounts, dissolved in a solvent like ethanol or methanol.[6][8]

-

Catalyst Addition: Slowly add a catalytic amount of an organic base, such as morpholine or diethylamine, to the mixture with stirring.[6][8]

-

Reaction: Heat the reaction mixture, typically between 45-65 °C, for several hours.[6][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9][10]

-

Workup: After completion, cool the mixture. The product often precipitates and can be collected by filtration.[6][8]

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure 2-aminothiophene derivative.[9][10]

Caption: A generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods.

Instrumentation:

-

NMR Spectra: Recorded on spectrometers such as a Bruker (300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃.[6][11]

-

IR Spectra: Typically recorded on an FTIR spectrometer using KBr pellets to prepare the solid sample.[6][11]

-

Mass Spectrometry: Performed using techniques like GC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight and fragmentation pattern.[10][11]

-

Melting Point: Determined using a calibrated melting point apparatus.[6]

Caption: Logical workflow illustrating the key analytical techniques for compound characterization.

Safety and Handling

Based on available GHS data, this compound is associated with several hazards.[4][5]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed (H302).[4]

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities.[3][8] Derivatives have been investigated for their potential as:

This compound serves as a valuable intermediate in the synthesis of more complex molecules and libraries for screening in drug discovery programs.[12]

References

- 1. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. Page loading... [wap.guidechem.com]

- 10. heteroletters.org [heteroletters.org]

- 11. rsc.org [rsc.org]

- 12. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]

Spectroscopic and Synthetic Profile of Ethyl 2-amino-1-benzothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 2-amino-1-benzothiophene-3-carboxylate. The information is curated to support research and development activities in medicinal chemistry and materials science, where benzothiophene derivatives are of significant interest.

Spectroscopic Data

For reference, the general expected spectral features are outlined below based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the amino group (a broad singlet), and the four protons on the benzene ring (complex multiplets in the aromatic region). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the eight carbons of the benzothiophene core. The chemical shifts of the aromatic carbons will be indicative of the fused ring system and the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and alkyl groups.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂S, 221.28 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and other characteristic cleavages of the benzothiophene ring system.

Synthesis Protocol

The synthesis of this compound can be achieved via the widely recognized Gewald reaction. This multicomponent reaction provides an efficient route to polysubstituted 2-aminothiophenes.

General Gewald Reaction Protocol

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base catalyst (like morpholine or triethylamine). For the synthesis of the title compound, a suitable precursor that would lead to the benzo-fused ring is required.

Reaction Scheme: While a specific experimental protocol for this compound is not detailed in the readily available literature, a general procedure for a related compound, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involves the reaction of cyclohexanone, ethyl cyanoacetate, and sulfur. For the synthesis of the fully aromatic benzothiophene, a different starting material would be necessary, likely one that already contains the benzene ring.

Illustrative Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A generalized workflow illustrating the key stages of synthesis, purification, and spectroscopic analysis for compound characterization.

Note to Researchers: The lack of readily available, verified spectroscopic data for this compound highlights an opportunity for further research to fully characterize this compound and make the data publicly accessible to the scientific community. It is recommended to perform thorough characterization of this compound if synthesized for any application.

Unveiling the Solid-State Architecture of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic and structural characteristics of ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. By providing a comprehensive summary of their three-dimensional architecture, this document aims to facilitate further research and development in the rational design of novel therapeutic agents and functional materials.

Core Crystal Structure Data

The solid-state conformation of a molecule is fundamental to its physical properties and biological activity. The following tables summarize the key crystallographic parameters for several derivatives of this compound, offering a quantitative comparison of their crystal packing and molecular geometry.

Table 1: Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate [1][2][3]

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO₂S |

| Molecular Weight ( g/mol ) | 185.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.664(3) |

| b (Å) | 9.876(3) |

| c (Å) | 13.018(5) |

| α (°) | 91.602(12) |

| β (°) | 104.301(13) |

| γ (°) | 101.729(13) |

| Volume (ų) | 931.7(6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| R-factor | 0.057 |

| wR-factor | 0.168 |

Table 2: Crystallographic Data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [4]

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO₂S |

| Molecular Weight ( g/mol ) | 199.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9487(2) |

| b (Å) | 9.8939(3) |

| c (Å) | 13.4348(4) |

| β (°) | 106.143(2) |

| Volume (ų) | 1014.90(5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | Cu Kα |

| R-factor | 0.037 |

| wR-factor | 0.104 |

Table 3: Crystallographic Data for Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate [5][6]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO₂S |

| Molecular Weight ( g/mol ) | 239.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.580(3) |

| b (Å) | 9.552(2) |

| c (Å) | 13.677(4) |

| β (°) | 99.489(4) |

| Volume (ų) | 1234.3(6) |

| Z | 4 |

| Temperature (K) | 290 |

| Radiation Type | Mo Kα |

| R-factor | 0.038 |

| wR-factor | 0.102 |

Table 4: Crystallographic Data for 2-Amino-3-Ethyl Carboxamido-4-methyl-5-carboxy Ethyl Thiophene [7]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O₃S |

| Molecular Weight ( g/mol ) | - |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1344(3) |

| b (Å) | 13.7392(4) |

| c (Å) | 11.4704(4) |

| β (°) | 100.769(2) |

| Volume (ų) | 1259.36(7) |

| Z | 4 |

| Temperature (K) | - |

| Radiation Type | - |

| R-factor | - |

| wR-factor | - |

Experimental Protocols

The synthesis and crystallization of these derivatives are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis. The following sections detail the methodologies employed for the synthesis and crystallographic characterization of the highlighted compounds.

General Synthesis via Gewald Reaction

A common and efficient method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate[1][2]

A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml). The reaction mixture is stirred continuously for 3 hours at 50°C. The completion of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with ice-cold water and extracted with ethyl acetate. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[4]

This compound was prepared according to the established Gewald method. The resulting solid was recrystallized from ethanol to yield the final product.

Synthesis of Substituted Ethyl 2-amino-4-phenylthiophene-3-carboxylates[8]

To a mixture of ethyl cyanoacetate (0.1 mol) and a substituted acetophenone (0.1 mol) dissolved in 150 ml of absolute ethanol, elemental sulfur powder (0.1 mol) and an appropriate base (20 ml) are added. The mixture is heated at 55 to 65 °C for 2 hours and then cooled in a refrigerator overnight. The formed precipitate is collected and recrystallized from a suitable solvent.

Crystallization and X-ray Diffraction Analysis

Obtaining single crystals of sufficient quality is paramount for accurate structure determination.

Crystallization

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate: Yellow crystals were obtained by the slow evaporation of a saturated solution in ethyl acetate.[1][2]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Brown plate-like crystals were obtained by the slow evaporation of an ethanol solution at room temperature.[4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the presented compounds were collected using a Bruker SMART APEXII CCD area-detector diffractometer. The structures were solved and refined using software packages such as SHELXT and SHELXL.[1][4]

Structural Insights and Molecular Interactions

The crystal structures of these derivatives are stabilized by a network of intra- and intermolecular interactions. For instance, in the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, each of the two molecules in the asymmetric unit features an intramolecular N—H⋯O hydrogen bond. These molecules then form dimers through intermolecular N—H⋯S bonds. These dimers are further linked into chains by N—H⋯O hydrogen bonds.[1][2] Similarly, the structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is characterized by an intramolecular N—H⋯O hydrogen bond, and molecules are linked into infinite wave-like chains by N—H⋯O hydrogen bonds.[4]

These non-covalent interactions play a crucial role in defining the overall crystal packing and can significantly influence the physicochemical properties of the compounds, including solubility, melting point, and ultimately, their interaction with biological targets.

This guide provides a foundational understanding of the crystal structures of several this compound derivatives. The detailed data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science, enabling the continued exploration and application of this important class of heterocyclic compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Novel Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the recent advancements in the study of novel benzothiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document details the experimental protocols for key biological assays, presents quantitative data in a structured format for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and to guide future research and drug development endeavors.

Introduction

Benzothiophene and its analogs are a class of sulfur-containing heterocyclic compounds that have emerged as a significant area of interest in pharmaceutical research.[1] The structural versatility of the benzothiophene core allows for extensive chemical modifications, leading to a diverse library of derivatives with distinct and potent biological activities.[1] These compounds are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a multitude of diseases.[2][3][4] This guide aims to provide an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of novel benzothiophene derivatives, with a focus on their therapeutic potential.

Anticancer Activity

Numerous benzothiophene derivatives have been synthesized and evaluated for their potential as anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[5][6]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzothiophene derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 16b | U87MG | Glioblastoma | 7.2 | Doxorubicin | Not Specified | [7] |

| 16b | HCT-116 | Colon Carcinoma | >10 | Doxorubicin | Not Specified | [7] |

| 16b | A549 | Lung Carcinoma | >10 | Doxorubicin | Not Specified | [7] |

| 16b | HeLa | Cervical Cancer | >10 | Doxorubicin | Not Specified | [7] |

| 5 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.09 | Not Specified | Not Specified | [5] |

| 6 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.1 | Not Specified | Not Specified | [5] |

| 13 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.1 | Not Specified | Not Specified | [5] |

| IPBT | MDA-MB-231 | Breast Cancer | 126.67 | Not Specified | Not Specified | [8] |

| IPBT | HepG2 | Liver Cancer | 67.04 | Not Specified | Not Specified | [8] |

| IPBT | LNCaP | Prostate Cancer | 127.59 | Not Specified | Not Specified | [8] |

| IPBT | Caco-2 | Colorectal Adenocarcinoma | 63.74 | Not Specified | Not Specified | [8] |

| IPBT | Panc-1 | Pancreatic Cancer | 76.72 | Not Specified | Not Specified | [8] |

| IPBT | HeLa | Cervical Cancer | 146.75 | Not Specified | Not Specified | [8] |

| IPBT | Ishikawa | Endometrial Adenocarcinoma | 110.84 | Not Specified | Not Specified | [8] |

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][9]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the benzothiophene derivatives in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.[9]

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[1] Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzo[b]thiophene scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological significance, with a focus on its applications in drug development. Detailed experimental protocols for its synthesis via the Gewald reaction are presented, along with a summary of its physicochemical and biological data. Furthermore, this guide explores the mechanistic pathways associated with the biological activities of its derivatives, offering valuable insights for researchers in the field.

Chemical and Physical Properties

This compound, with the IUPAC name ethyl 2-aminobenzo[b]thiophene-3-carboxylate , is a stable organic compound.[1] Its chemical structure consists of a fused benzene and thiophene ring system, with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂S | [1][2] |

| Molecular Weight | 221.28 g/mol | [1] |

| CAS Number | 7311-95-7 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 114-116 °C | [3][4] |

| Topological Polar Surface Area | 80.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [2][5] |

| Rotatable Bond Count | 3 | [2] |

Synthesis

The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[6][7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7][10]

Gewald Reaction: General Mechanism

The mechanism of the Gewald reaction is believed to proceed through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6]

-

Michael Addition: The resulting α,β-unsaturated nitrile undergoes a Michael addition with elemental sulfur.

-

Cyclization and Tautomerization: The intermediate then cyclizes and subsequently tautomerizes to form the stable 2-aminothiophene ring system.

A simplified workflow for the Gewald synthesis is depicted below.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a saturated analog, which is a common derivative.[10][11]

Materials:

-

Cyclohexanone (1.0 equiv.)

-

Ethyl cyanoacetate (1.0 equiv.)

-

Elemental sulfur (1.0 equiv.)

-

Morpholine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a stirred mixture of cyclohexanone and ethyl cyanoacetate in ethanol, add elemental sulfur.

-

Slowly add morpholine to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[10]

Biological Activities and Applications in Drug Development

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Several studies have highlighted the potential of 2-aminothiophene derivatives as cytostatic agents.[12] These compounds have shown selective cytotoxicity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12]

The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.[12] The selective suppression of protein synthesis over DNA or RNA synthesis has also been observed.[12]

The following table summarizes the cytotoxic activity of a representative 2-aminothiophene derivative against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A375 | Melanoma | 5.2 |

| HT-29 | Colon Cancer | 8.1 |

| MCF-7 | Breast Cancer | 10.5 |

| PC-3 | Prostate Cancer | 7.3 |

Note: The data presented here is illustrative and may not correspond to this compound itself but to its bioactive derivatives.

Other Biological Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for other therapeutic applications, including:

The diverse pharmacological profile of this class of compounds underscores their importance in medicinal chemistry.

Signaling Pathways

The anticancer effects of 2-aminothiophene derivatives are often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the activation of caspases.

The diagram below illustrates a potential mechanism of action for a bioactive derivative of this compound.

Caption: Proposed intrinsic apoptosis pathway induced by a 2-aminothiophene derivative.

Conclusion

This compound is a valuable heterocyclic compound with a broad spectrum of applications, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Gewald reaction and the diverse biological activities of its derivatives make it a promising scaffold for the design of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases, including cancer.

References

- 1. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-氨基-4,5,6,7-四氢苯并[b]噻酚-3-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS#:4506-71-2 | ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE | Chemsrc [chemsrc.com]

- 5. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. Page loading... [guidechem.com]

- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-amino-1-benzothiophene-3-carboxylate

CAS Number: 7311-95-7

This technical guide provides an in-depth overview of Ethyl 2-amino-1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

This compound is a solid, yellow compound with the molecular formula C₁₁H₁₁NO₂S.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 221.28 g/mol | [1][2] |

| Melting Point | 108.6 °C | [2] |

| Boiling Point | >290 °C (decomposition) | [2] |

| Assay (HPLC) | ≥96.0% | [2][3] |

| LD₅₀ (oral, Rat) | >2000 mg/kg | [2] |

| Storage Temperature | 2-30°C | [2] |

Synthesis of this compound

The most common and versatile method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.

Materials:

-

Appropriate ketone (0.05 mol)

-

Ethyl cyanoacetate (0.05 mol)

-

Elemental sulfur (0.05 mol)

-

Methanol (30 mL)

-

Morpholine (5 mL)

Procedure:

-

To a mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.[5]

-

After the addition of morpholine, continue stirring the reaction mixture at 45 °C for 3 hours.[5]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Filter the resulting precipitate and wash it with ethanol.[5]

-

The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[5]

Synthesis Workflow Diagram

Applications in Drug Development

Derivatives of 2-aminothiophene are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities. While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the broader class of 2-aminothiophenes has shown promise in several therapeutic areas.

Antimicrobial and Anticancer Potential:

Research indicates that compounds with the 2-aminothiophene scaffold exhibit promising antimicrobial and anticancer properties.[6] Molecular docking studies on related compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, suggest that they may inhibit key enzymatic pathways essential for the survival of pathogens and the proliferation of cancer cells.[6] These findings highlight the potential of this class of compounds as leads for the development of new therapeutic agents.

While the direct therapeutic applications of this compound are still under investigation, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.[7] It serves as a versatile building block for the creation of a variety of heterocyclic systems, making it a valuable tool for drug discovery and development programs.

References

- 1. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]

- 3. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]

- 4. ijcmas.com [ijcmas.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]

- 7. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]

A Technical Guide to the Gewald Reaction: Discovery, Mechanism, and Application in Thiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile one-pot synthesis of highly substituted 2-aminothiophenes. Since its discovery, this multicomponent reaction has garnered significant attention due to the pharmaceutical importance of the thiophene scaffold, which is a key structural motif in numerous therapeutic agents. This technical guide delves into the historical discovery, the elucidated reaction mechanism, modern variations, and detailed experimental protocols, offering a comprehensive resource for professionals in the fields of organic synthesis and drug discovery.

Discovery and Historical Context

The reaction is named after the German chemist Karl Gewald, who first reported this elegant synthesis in 1966.[1][2] His seminal work described the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[1][2] This discovery opened up a straightforward and efficient pathway to a class of compounds that were previously challenging to access. The initial reports by Gewald and his coworkers laid the foundation for decades of research into the scope, mechanism, and application of this powerful transformation.[3][4][5]

The Reaction Mechanism

For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation.[1] However, subsequent studies, including recent computational work, have provided a detailed understanding of the reaction cascade.[6][7][8] The generally accepted mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][2][9] This step forms a stable α,β-unsaturated nitrile intermediate.[1][9]

-

Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction mixture. The α,β-unsaturated nitrile, deprotonated by the base, attacks the sulfur ring, leading to the formation of a polysulfide intermediate.[6][8] The exact mechanism of sulfur ring opening and addition is complex and is a key area of mechanistic investigation.[6][8]

-

Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization.[1][9] This is followed by a tautomerization step to yield the final, stable, and aromatic 2-aminothiophene ring system.[1][9] The aromatization of the thiophene ring is a significant thermodynamic driving force for the overall reaction.[6][7]

Recent density functional theory (DFT) calculations have further illuminated the intricate details of the polysulfide intermediates and their decomposition pathways, suggesting that protonation of these intermediates can facilitate their conversion to the monosulfide required for cyclization.[6][7][8]

// Connections {Ketone, ActiveNitrile, Base} -> Knoevenagel; Knoevenagel -> UnsaturatedNitrile; {UnsaturatedNitrile, Sulfur, Base} -> SulfurAddition; SulfurAddition -> SulfurAdduct; SulfurAdduct -> Cyclization; Cyclization -> CyclicIntermediate; CyclicIntermediate -> Tautomerization; Tautomerization -> Thiophene; } caption: "Generalized workflow of the Gewald reaction mechanism."

Scope and Variations

The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (aliphatic, cyclic, and aromatic) and aldehydes can be employed.[5] Similarly, various active methylene nitriles, such as malononitrile, ethyl cyanoacetate, and benzoylacetonitrile, are suitable reaction partners, allowing for diverse substitution patterns on the resulting thiophene ring.[10]

Over the years, numerous modifications to the original protocol have been developed to improve yields, reduce reaction times, and expand the reaction's applicability. These variations include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[1]

-

Alternative Bases and Catalysts: While organic amines like morpholine or diethylamine are traditionally used, other bases and catalytic systems, such as piperidinium borate, have been explored to enhance efficiency and recyclability.[10]

-

Solvent-Free Conditions: Green chemistry approaches have led to the development of solvent-free Gewald reaction protocols, minimizing environmental impact.[11]

Applications in Drug Discovery and Development

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[12][13] Consequently, the Gewald reaction has become an indispensable tool in the synthesis of pharmaceuticals. Some notable examples of drugs and bioactive molecules synthesized using the Gewald reaction or containing the 2-aminothiophene motif include anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[10][13][14] The versatility of the reaction allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns.[12][15]

// Connections Gewald -> Library [label="Diverse Inputs"]; Library -> HTS; HTS -> Hit; Hit -> Lead [label="SAR Studies"]; Lead -> Preclinical; Preclinical -> Clinical; Clinical -> Drug; } caption: "Role of the Gewald reaction in a typical drug discovery pipeline."

Quantitative Data Summary

The following table summarizes representative examples of the Gewald reaction, showcasing the yields obtained with various substrates and reaction conditions.

| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux, 2h | 85 | [15] |

| 2 | Acetone | Malononitrile | Diethylamine | Methanol | RT, 12h | 78 | [6] |

| 3 | 4-Methoxyacetophenone | Ethyl Cyanoacetate | Piperidinium Borate | Toluene | 110 °C, 4h | 92 | [10] |

| 4 | Cyclopentanone | Malononitrile | Morpholine | DMF | MW, 120 °C, 10 min | 91 | [13] |

| 5 | Butanone | Malononitrile | Diethylamine | Ethanol | Not specified | 42 | [6] |

Detailed Experimental Protocols

Protocol 1: Conventional Heating Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a typical example of the Gewald reaction performed under conventional heating.

-

Materials:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Elemental sulfur (10 mmol, 0.32 g)

-

Morpholine (20 mmol, 1.74 g)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and ethanol.

-

Stir the mixture at room temperature and add morpholine dropwise over a period of 5 minutes.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol (2 x 10 mL).

-

The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene derivative.

-

Protocol 2: Microwave-Assisted Synthesis of 2-amino-4,5-dihydro-3H-cyclopenta[b]thiophene-3-carbonitrile

This protocol demonstrates the application of microwave irradiation to accelerate the Gewald reaction.

-

Materials:

-

Cyclopentanone (5 mmol, 0.42 g)

-

Malononitrile (5 mmol, 0.33 g)

-

Elemental sulfur (5 mmol, 0.16 g)

-

Morpholine (10 mmol, 0.87 g)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyclopentanone, malononitrile, elemental sulfur, and DMF.

-

Add morpholine to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired 2-aminothiophene.

-

Conclusion

The Gewald reaction remains a highly relevant and widely utilized transformation in modern organic synthesis. Its operational simplicity, broad substrate scope, and the pharmaceutical importance of its products ensure its continued application in both academic research and industrial drug development. As demonstrated, ongoing research continues to refine the reaction, leading to more efficient and environmentally benign protocols. This guide provides a comprehensive overview for researchers seeking to leverage the power of the Gewald reaction in their synthetic endeavors.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald_reaction [chemeurope.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as the 2-aminothiophene scaffold is a key structural motif in numerous biologically active compounds. The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the formation of the thiophene ring in a single step.

The target molecule, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a valuable intermediate in the synthesis of various therapeutic agents. Its structure, featuring a fused cyclohexane ring, provides a lipophilic character that can be advantageous for pharmacokinetic properties. The primary amino group and the ester functionality serve as versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Reaction Mechanism

The Gewald reaction proceeds through a sequence of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (in this case, cyclohexanone) and an active methylene compound (ethyl cyanoacetate).[3]

-

Sulfur Addition: Elemental sulfur adds to the intermediate formed in the first step.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the Gewald synthesis.

Reaction Signaling Pathway Diagram

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol

This protocol details a general procedure for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via the Gewald reaction.

Materials and Reagents:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine or piperidine)

-

Ethanol (or Methanol)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and ethanol (30 mL).

-

Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for approximately 3 hours.[4]

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Drying: Dry the purified crystals, for instance, in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Please note that yields and specific characterization data can vary based on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂S | [5] |

| Molecular Weight | 225.31 g/mol | [5] |

| Appearance | Cream-colored crystals | [4] |

| Melting Point | 118-119 °C | [4] |

| Yield | 70-85% | [4] |

| ¹H NMR (DMSO-d₆) | δ: 1.65-1.67 (m, 4H, cyclohexane-H), 2.40-2.56 (m, 4H, cyclohexane-H), 3.66 (s, 3H, OMe), 7.20 (s, 2H, NH₂) ppm (for methyl ester analog) | [4] |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3414, 3308 (NH), 2931 (CH), 1656 (C=O), 1577, 1492, 1446 (C=C), 1269 (C-O) (for methyl ester analog) | [4] |

References

Application Notes: One-Pot Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

Introduction

Substituted 2-aminothiophenes are crucial heterocyclic scaffolds in medicinal chemistry and materials science, serving as building blocks for a wide range of biologically active compounds and functional materials.[1] They are found in pharmaceuticals with antimicrobial, anti-inflammatory, and kinase inhibition properties, as well as in agrochemicals and dyes.[1] The Gewald reaction, a multi-component condensation, is the most prominent and versatile one-pot method for synthesizing these compounds.[2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[6][7]

Modern variations of the Gewald synthesis focus on improving efficiency, reducing reaction times, and employing greener, more cost-effective catalysts and conditions.[1][8] These advancements include the use of catalysts like L-proline and calcium oxide (CaO), as well as alternative energy sources such as microwave irradiation, to enhance reaction rates and yields.[1][6] This document provides detailed protocols and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable heterocyclic moieties.

Comparative Data of Catalytic Systems for Gewald Synthesis

The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot synthesis of 2-aminothiophenes. The following table summarizes quantitative data from various reported methodologies, allowing for easy comparison.

| Catalyst | Starting Materials (Example) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-proline (10 mol%) | Cyclohexanone, Malononitrile, Sulfur | DMF | 60 | - | 84 | [1] |

| CaO | 3-Pentanone, Ethyl Cyanoacetate, Sulfur | Ethanol | Reflux | 1.0 | 81 | |

| CaO | 3-Pentanone, Malononitrile, Sulfur | Ethanol | Reflux | 1.5 | 74 | |

| Morpholine | Acetophenone, Ethyl Cyanoacetate, Sulfur | None (Oven) | 120 | 1.0 | - | [9] |

| Piperidinium Borate (20 mol%) | Cyclohexanone, Malononitrile, Sulfur | Ethanol/Water | 60 | 0.33 | 96 | [10] |

| None (Ultrasound) | Cyclohexanone, Malononitrile, Sulfur | Water | 70 | 0.5 - 1.0 | 90 | [8] |

| NaAlO₂ | Various Ketones, Nitriles, Sulfur | Ethanol | - | 10 | 26 - 94 | [8] |

Experimental Protocols

Protocol 1: General One-Pot Synthesis using CaO Catalyst

This protocol describes a simple, efficient, and cost-effective method for synthesizing 2-aminothiophenes using calcium oxide as a heterogeneous catalyst.

Materials:

-

Ketone (e.g., 3-Pentanone) (1.0 mmol)

-

Active methylene nitrile (e.g., Ethyl Cyanoacetate or Malononitrile) (1.0 mmol)

-

Elemental Sulfur (1.1 mmol, 35 mg)

-

Calcium Oxide (CaO) (1.0 mmol, 56 mg)

-

Ethanol (12 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Combine the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.

-

Add 12 mL of ethanol to the flask.

-

Attach a reflux condenser and place the flask on a stirrer/hotplate.

-

Heat the mixture to reflux and maintain for the required time (typically 1-1.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the heterogeneous CaO catalyst.

-

Remove the ethanol from the filtrate by evaporation under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

Protocol 2: L-Proline Catalyzed One-Pot Synthesis

This protocol utilizes the environmentally friendly and cost-effective organocatalyst L-proline for the Gewald reaction under mild conditions.[1]

Materials:

-

Ketone or Aldehyde (e.g., Cyclohexanone) (1.0 mmol)

-

Active methylene compound (e.g., Malononitrile) (1.0 mmol)

-

Elemental Sulfur (1.2 mmol, 38 mg)

-

L-proline (10 mol%, 11.5 mg)

-

Dimethylformamide (DMF) (2 mL)

-

Round-bottom flask

-

Magnetic stirrer/hotplate

-

Water, Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of the carbonyl compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 2 mL of DMF, add elemental sulfur (1.2 mmol).

-

Add L-proline (10 mol%) to the reaction mixture.

-

Stir the mixture at 60°C. Monitor the reaction's completion using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the desired 2-aminothiophene.[1]

Visualized Workflow and Reaction Mechanism

The general workflow for the one-pot synthesis of 2-aminothiophenes and the underlying reaction mechanism are illustrated below.

Caption: General experimental workflow for the one-pot Gewald synthesis.

The Gewald reaction mechanism proceeds through three primary stages.[11] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6][7] This is followed by the addition of sulfur and a subsequent ring-closure cyclization, which after tautomerization, yields the final 2-aminothiophene product.[6]

References

- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald_reaction [chemeurope.com]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient, microwave-assisted synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, notably as kinase inhibitors. The methodologies presented herein leverage the advantages of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.

Introduction

This compound and its analogs are privileged heterocyclic structures frequently found in pharmacologically active compounds. They are key building blocks in the development of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1] The 2-aminobenzothiophene core is of particular interest in drug discovery due to its ability to act as a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer and chronic inflammatory conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering rapid and uniform heating that leads to accelerated reaction rates, higher yields, and often cleaner product profiles.[2] This protocol details a two-step microwave-assisted synthesis commencing with the Gewald three-component reaction to form a tetrahydrobenzo[b]thiophene intermediate, followed by an oxidative aromatization to yield the final benzothiophene derivative.

Reaction Principle

The synthesis proceeds in two key stages:

-

Microwave-Assisted Gewald Reaction: This is a multi-component reaction involving a cyclic ketone (cyclohexanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base. This reaction efficiently constructs the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene ring system.

-

Microwave-Assisted Aromatization: The resulting tetrahydrobenzo[b]thiophene derivative is then aromatized to the corresponding benzothiophene using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (the precursor) and its subsequent aromatization.

Table 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Entry | Ketone | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 120 | 10 | 85 | Adapted from[3] |

| 2 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 79 | [4] |

| 3 | Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 120 | 15 | 82 | Adapted from[3] |

| 4 | Cycloheptanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 | [4] |

Table 2: Microwave-Assisted Aromatization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | DDQ | Dioxane | 100 | 15 | ~80-90 (estimated) | Based on principles from[5] |

| 2 | DDQ | Toluene | 110 | 20 | ~80-90 (estimated) | Based on principles from[5] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is based on the Gewald three-component reaction.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Pyrrolidine)

-

Ethanol (or DMF)

-

Microwave reactor vials (10 mL)

-

Stir bar

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98.1 mg), ethyl cyanoacetate (1.0 mmol, 113.1 mg), and elemental sulfur (1.1 mmol, 35.3 mg).

-

Add 3 mL of ethanol as the solvent.

-

Add morpholine (1.0 mmol, 87.1 mg) as the base.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 10 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The product often precipitates upon cooling. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol to afford the pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[][7][8]

Protocol 2: Microwave-Assisted Aromatization to this compound

This protocol describes the dehydrogenation of the tetrahydrobenzo[b]thiophene intermediate.

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

1,4-Dioxane (or Toluene)

-

Microwave reactor vials (10 mL)

-

Stir bar

Procedure:

-

In a 10 mL microwave reactor vial with a magnetic stir bar, dissolve Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 mmol, 225.3 mg) in 5 mL of 1,4-dioxane.

-

Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 mmol, 249.8 mg) to the solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 15 minutes.

-

After cooling, the reaction mixture is typically filtered to remove the hydroquinone byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure this compound.[5]

Visualizations

Experimental Workflow

Caption: Workflow for the two-step microwave-assisted synthesis.

Application in Drug Discovery: Inhibition of the p38 MAPK Signaling Pathway

Benzothiophene derivatives have been identified as potent inhibitors of mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK.[8] The p38 MAPK signaling pathway plays a central role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in inflammatory diseases and cancer.[][9] By inhibiting this pathway, these compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1, making them attractive candidates for drug development.

Caption: Benzothiophene derivatives inhibit the p38 MAPK pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. znaturforsch.com [znaturforsch.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of thieno[2,3-d]pyrimidines from Ethyl 2-amino-1-benzothiophene-3-carboxylate

Application Notes and Protocols for Researchers in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][2] This document provides detailed protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives starting from the readily available ethyl 2-amino-1-benzothiophene-3-carboxylate. Furthermore, it delves into the application of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Synthetic Applications

The versatile starting material, this compound, can be cyclized to form the core thieno[2,3-d]pyrimidine structure through several efficient methods. Subsequent functionalization allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

I. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A straightforward and widely used method for the synthesis of the foundational thieno[2,3-d]pyrimidin-4(3H)-one involves the cyclization of this compound with formamide. This reaction proceeds with good yields and provides a key intermediate for further derivatization.[1]

Experimental Protocol:

-

A mixture of this compound (10 mmol) and formamide (20 mL) is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure thieno[2,3-d]pyrimidin-4(3H)-one.

II. Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine